

Application Notes and Protocols for Substance P ELISA Kit in Human Plasma

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Compound of Interest

Compound Name: [Pro9] Substance P

Cat. No.: B15747524

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These application notes provide a comprehensive overview and detailed protocols for the quantification of Substance P (SP) in human plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit. This guide is intended for researchers, scientists, and drug development professionals.

Substance P is an 11-amino acid neuropeptide and neuromodulator belonging to the tachykinin family.[1][2] It plays a crucial role in pain transmission, inflammation, and immune regulation.[1][3] Accurate measurement of Substance P in plasma is vital for research in neurology, immunology, and various disease states.[4]

I. Principle of the Assay

The Substance P ELISA kit is typically a sandwich ELISA. The microplate wells are pre-coated with a monoclonal antibody specific to Substance P. When the plasma sample is added, Substance P present in the sample binds to the antibody-coated wells. Subsequently, a biotin-conjugated anti-Substance P antibody is added, which binds to the captured Substance P. Following this, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin. The final step involves the addition of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution, which results in a color change proportional to the amount of Substance P bound. The reaction is then stopped, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of Substance P in the samples.[5][6]

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters of commercially available Substance P ELISA kits for human plasma.

Parameter	Kit Provider 1	Kit Provider 2	Kit Provider 3
Detection Range	15.63-1000 pg/mL[7]	9.8-1250 pg/mL[8]	7.813-500 pg/mL[5]
Sensitivity	5.41 pg/mL[7]	34 pg/mL[8]	4.688 pg/mL[5]
Sample Volume	100 µL[7]	Not Specified	50 µL[9]
Incubation Time	80 min at 37°C[7]	18-22 hours[8]	60 min at 37°C[5]
Assay Type	Sandwich ELISA[6]	Competitive ELISA[8]	Sandwich ELISA[5]

III. Experimental Protocols

- **Wash Buffer:** Dilute the concentrated wash buffer (typically 25x) with deionized or distilled water to prepare a 1x working solution.[7]
- **Standard Dilution:** Reconstitute the lyophilized Substance P standard with the provided standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve. For example, a common range is 1000 pg/mL to 15.63 pg/mL.[7]
- **Biotinylated Antibody & Streptavidin-HRP:** Dilute the concentrated biotinylated antibody and Streptavidin-HRP solutions with their respective diluents to the working concentration as specified in the kit manual.[7]

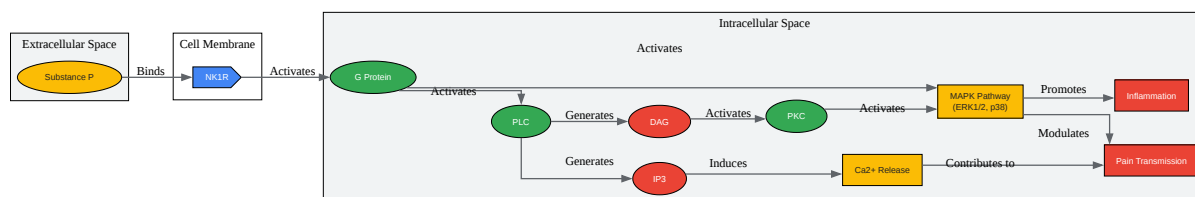
Proper sample collection and preparation are critical for accurate results.[10]

- **Plasma Collection:** Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[7][11] Aprotinin can also be added to prevent protein degradation.
- **Centrifugation:** Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[7][10] Some protocols may recommend a second centrifugation step at 10,000 x g for 10 minutes to remove platelets.[10]
- **Storage:** Assay the plasma immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7]

- Sample Dilution: Due to the expected concentration of Substance P in plasma, a minimum dilution may be required. For instance, a 1:8 dilution for heparin plasma or a 1:64 dilution for EDTA plasma may be necessary. The end-user should validate the optimal dilution for their specific samples.
- Bring all reagents and samples to room temperature before use.^[7]
- Add 100 µL of standards, blank (standard diluent), and diluted plasma samples to the appropriate wells of the microplate.
- Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 80 minutes at 37°C).^[7]
- Aspirate the liquid from each well and wash the wells with 1x Wash Buffer. This is typically repeated 3-5 times.^[7]
- Add 100 µL of the diluted Biotinylated Antibody to each well.
- Cover the plate and incubate (e.g., 50 minutes at 37°C).^[7]
- Repeat the wash step as described in step 4.
- Add 100 µL of the diluted Streptavidin-HRP solution to each well.
- Cover the plate and incubate (e.g., 50 minutes at 37°C).^[7]
- Repeat the wash step as described in step 4.
- Add 90 µL of TMB Substrate Solution to each well.
- Incubate the plate in the dark at 37°C for a specified time (e.g., 20 minutes).^[7]
- Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.^[5]

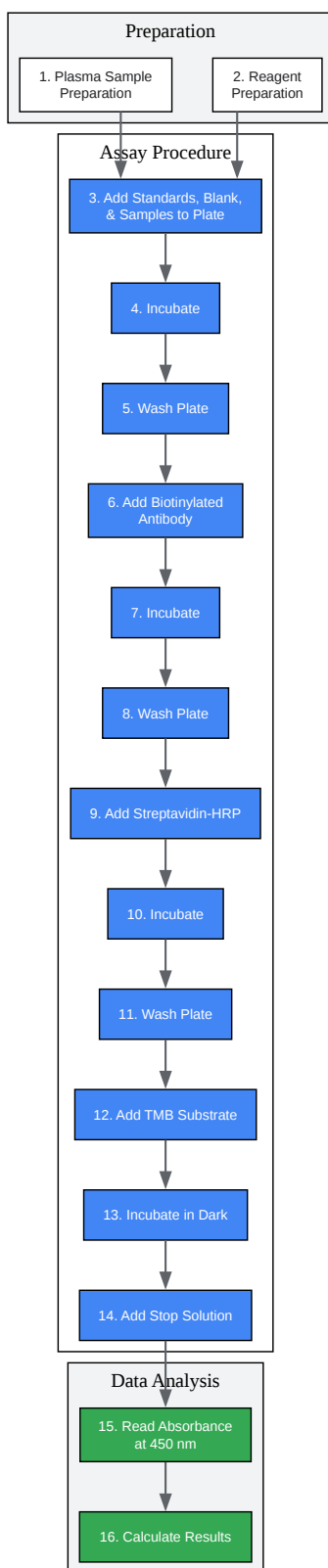
- Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
- Plot a standard curve with the concentration of the standards on the x-axis and the corresponding mean absorbance on the y-axis.
- Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- Determine the concentration of Substance P in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of Substance P in the original plasma sample.

IV. Visualizations



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Caption: Substance P signaling through the NK1R receptor.



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Caption: General workflow for a Substance P sandwich ELISA.

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